7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Overview
Description
7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound characterized by the presence of a naphthyridine core substituted with chlorophenoxy and bis(trifluoromethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the naphthyridine core.
Addition of trifluoromethyl groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorophenoxy group to a phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenoxy group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-quinoline
- 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-pyridine
- 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-isoquinoline
Uniqueness
Compared to similar compounds, 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to its specific substitution pattern and the presence of both chlorophenoxy and bis(trifluoromethyl) groups
Properties
IUPAC Name |
7-(4-chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N2O/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMILTKMVWAADA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176777 | |
Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241488-39-1 | |
Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241488-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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